molecular formula C5H7N3O3 B12680128 N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide CAS No. 94201-56-6

N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide

Cat. No.: B12680128
CAS No.: 94201-56-6
M. Wt: 157.13 g/mol
InChI Key: MDYKHCIVCWSONE-UHFFFAOYSA-N
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Description

N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide is a pyrimidine derivative characterized by a partially saturated six-membered ring with ketone groups at positions 2 and 4 and a formamide substituent at position 3. This compound is structurally related to bioactive pyrimidine diones, which are often explored in drug design due to their hydrogen-bonding capacity and metabolic stability.

Properties

CAS No.

94201-56-6

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

N-(2,4-dioxo-1,3-diazinan-5-yl)formamide

InChI

InChI=1S/C5H7N3O3/c9-2-7-3-1-6-5(11)8-4(3)10/h2-3H,1H2,(H,7,9)(H2,6,8,10,11)

InChI Key

MDYKHCIVCWSONE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1)NC=O

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-(Hexahydro-2,4-dioxo-5-pyrimidinyl)formamide and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Bioactivity/Applications Key Reference
This compound C₅H₇N₃O₃* Formamide at C5; hexahydro pyrimidine ring ~169.12 Not explicitly stated; inferred enzyme interaction potential
S-(Hexahydro-2,4-dioxo-5-pyrimidinyl)cysteine C₇H₁₁N₃O₄S Cysteine thioether at C5; hexahydro pyrimidine ring 257.25 Mechanism-based inhibitor of dihydropyrimidine dehydrogenase; covalent binding to Cys-671
N-(6-Amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide C₆H₈N₄O₃ Formamide at C5; methyl at N1; amino at C6 184.15 HPLC-purified reference standard; potential intermediate in drug synthesis
N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide C₆H₉N₅O₂ Methylformamide at C5; amino at C2/C4; hydroxyl at C6 199.17 Antioxidant activity; structural analog of formamidopyrimidine DNA lesions
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione C₁₀H₁₆N₄O₃ Isobutyl at C3; methyl at N1; amino/formamide at C4/C5 240.26 High-purity reference material for drug development; modified solubility (logP ~ -0.5)
N-(3-Chloro-2-fluorobenzyl)-1-hydroxy-2,6-dioxo-4-(biphenylamino)pyrimidine-5-carboxamide C₂₅H₁₈ClFN₄O₄ Biphenylamino at C4; chloro-fluorobenzyl at N1; carboxamide at C5 516.89 HIV-1 RNase H inhibitor (IC₅₀ = 0.8 µM); optimized for selectivity

Note: Exact molecular formula inferred from structural data in .

Structural Analysis

  • Core Ring Saturation : The target compound and its cysteine analog () share a hexahydro pyrimidine ring, enhancing conformational flexibility compared to aromatic pyrimidines. This may improve binding to enzyme active sites requiring induced-fit interactions.
  • Substituent Diversity: The formamide group at C5 (common in ) provides hydrogen-bonding sites (NH and C=O), critical for interactions with biological targets. Amino groups (e.g., at C6 in ) increase hydrophilicity (logP = -1.90 vs. -0.5 for isobutyl derivatives ), affecting membrane permeability. Bulkier substituents (e.g., biphenylamino in ) enhance steric hindrance, improving target selectivity but reducing solubility.

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